N-Desethyl-N-propyl Oxybutynin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

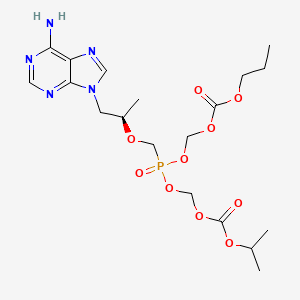

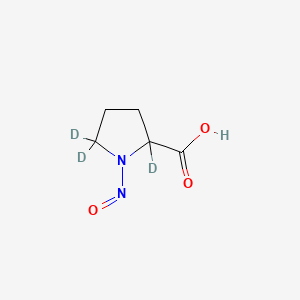

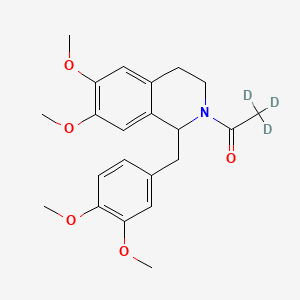

“N-Desethyl-N-propyl Oxybutynin” is a compound used for research purposes . It’s a derivative of Oxybutynin, which is a tertiary amine that undergoes extensive first-pass metabolism .

Molecular Structure Analysis

The molecular formula of “this compound” is C23H33NO3, and its molecular weight is 371.51 .Applications De Recherche Scientifique

Oxybutynin's Role in Overactive Bladder Treatment

Oxybutynin, a tertiary amine, undergoes extensive first-pass metabolism to form its active metabolite, N-desethyl oxybutynin, which largely exerts the drug's effects. Its efficacy in controlling overactive bladder (OAB) symptoms, including hypereflexia, is well-documented. This is achieved through its antimuscarinic action, which has been shown to be effective in managing OAB, as detailed by Andersson and Chapple (2001) in their study published in the World Journal of Urology (Andersson & Chapple, 2001).

Pharmacological Insights

Further studies delve into the pharmacological properties of oxybutynin and its metabolites. For instance, Reitz et al. (2007) explored the muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers, uncovering their potent antimuscarinic effects across various muscarinic receptor subtypes, which contributes to their efficacy in treating urinary incontinence and OAB (Reitz et al., 2007).

Metabolic Pathways and Pharmacokinetics

Investigations into oxybutynin's metabolic pathways have provided new insights. Aprile et al. (2018) discovered that oxybutynin's clearance involves not only N-deethylation but also N-oxidation, outlining a complex metabolic scheme that impacts its pharmacological activity (Aprile et al., 2018).

Alternative Delivery Mechanisms

The development of alternative delivery mechanisms, such as transdermal patches, has been a significant focus. Sand (2009) discussed the evolution of oxybutynin delivery systems, highlighting the transdermal delivery method's ability to reduce antimuscarinic side effects and maintain therapeutic efficacy by bypassing first-pass metabolism, thereby lowering N-desethyloxybutynin serum levels (Sand, 2009).

Clinical Pharmacokinetics and Therapeutic Effects

Guay (2003) provided a comprehensive review on the clinical pharmacokinetics of drugs used to treat urge incontinence, including oxybutynin. This review emphasizes the importance of understanding the pharmacokinetics for improving treatment outcomes and minimizing adverse effects (Guay, 2003).

Mécanisme D'action

Target of Action

N-Desethyl-N-propyl Oxybutynin is a metabolite of Oxybutynin . The primary targets of Oxybutynin are the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, such as those found in the bladder .

Mode of Action

Oxybutynin, and by extension this compound, acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting the muscarinic receptors, it disrupts the normal signaling of acetylcholine, a neurotransmitter responsible for transmitting signals in this pathway . The downstream effects include reduced contraction of the bladder’s detrusor muscle, leading to decreased urinary urgency .

Pharmacokinetics

It is known that oxybutynin is poorly absorbed orally, with only 2-11% bioavailability for the immediate-release tablet formulation . The active metabolite of Oxybutynin, N-desethyloxybutynin, is found in plasma after administration . The pharmacokinetic parameters for Oxybutynin were Cmax 5.4 ± 2.7 ng/mL, AUCinf 34.9 ± 17.4 h ng/mL, t1/2 8.5 ±3.5 h and for N-desethyloxybutynin were Cmax 3.9 ± 2.5 ng/mL, AUCinf 51.1 ± 43.1 h ng/mL, t1/2 7.7± 5.9h .

Result of Action

The primary result of this compound’s action is the reduction of urinary urgency . This is achieved by decreasing the activity of the detrusor muscle in the bladder . In a study, the mean percentage of patients who were “dry or improved” after treatment accounted for 76.9% in adults and 74.6% in kids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability and side effects . Transdermal administration of Oxybutynin has been shown to result in lower plasma concentrations of N-desethyloxybutynin compared to oral administration, potentially improving tolerability .

Safety and Hazards

Orientations Futures

“N-Desethyl-N-propyl Oxybutynin” is a compound of interest in proteomics research . Future research may focus on its potential applications in this field. Additionally, studies on Oxybutynin, the parent compound, suggest potential future directions. For instance, research on Oxybutynin’s use in treating overactive bladder syndrome could inform studies on “this compound” and similar compounds .

Analyse Biochimique

Biochemical Properties

N-Desethyl-N-propyl Oxybutynin is known to interact with various enzymes and proteins. It is an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is known to suppress gene expression in bladder smooth muscle cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is a metabolite of Oxybutynin, which undergoes an extensive first-pass metabolism

Propriétés

IUPAC Name |

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQZGCILBTUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215677-72-7 |

Source

|

| Record name | N-Desethyl-N-propyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-PROPYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)